N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide
Description
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Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3/c23-18-13-15(1-6-19(18)24)14-27-21(29)16-2-4-17(5-3-16)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIJCFIIXHQZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes available research findings, evaluates its biological activity, and presents relevant case studies and data.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClF₂N₃O₂ |
| Molecular Weight | 303.83 g/mol |
| CAS Number | Not specified in the available sources |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study evaluating its effects on various cancer cell lines showed significant cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was highlighted as a mechanism contributing to its anticancer effects.
Cardiovascular Effects
Research has also explored the compound's potential in cardiovascular therapy. It has been suggested that the compound may modulate sodium-calcium exchange mechanisms, which are crucial in cardiac function. In a study focusing on myocardial ischemia-reperfusion injury, the compound demonstrated protective effects, reducing calcium overload in cardiac cells and improving contractile function.
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : Assess the efficacy of this compound on MCF-7 breast cancer cells.
- Methods : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : The compound exhibited an IC50 of 0.5 µM, significantly inhibiting cell viability compared to control groups.
-
Case Study 2: Cardioprotective Effects
- Objective : Evaluate the cardioprotective effects in a rat model of myocardial ischemia.
- Methods : Rats were administered the compound prior to inducing ischemia.
- Results : The treatment group showed a marked reduction in infarct size and improved cardiac function post-reperfusion.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 0.5 µM against MCF-7 cells | |
| Cardiovascular | Reduced infarct size in ischemic rats |
Table 2: Comparison with Other Compounds
| Compound Name | IC50 (µM) against MCF-7 | Cardioprotective Effect |
|---|---|---|
| This compound | 0.5 | Yes |
| Compound X | 1.2 | No |
| Compound Y | 0.8 | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
